molecular formula C8H14N4O2S B2997651 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide CAS No. 1203231-71-3

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2997651
CAS No.: 1203231-71-3
M. Wt: 230.29
InChI Key: GJLWHZOVKYBCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it a valuable tool for studying various biological processes and developing new therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide involves several stepsThe reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere.

    Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies to understand various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzene-1-sulfonamide
  • N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Uniqueness

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-7-3-4-8(12-11-7)9-5-6-10-15(2,13)14/h3-4,10H,5-6H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLWHZOVKYBCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.